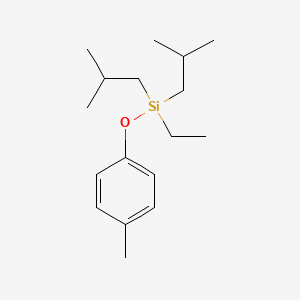
Di-tert-butylphosphane--tribromogermyl (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butylphosphane–tribromogermyl (1/1) is a compound that combines the elements phosphorus, germanium, and bromine. It is used in various chemical reactions and has applications in scientific research and industry. The compound is known for its unique properties and reactivity, making it a valuable tool in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–tribromogermyl (1/1) typically involves the reaction of di-tert-butylphosphane with tribromogermane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of Di-tert-butylphosphane–tribromogermyl (1/1) may involve large-scale synthesis using specialized equipment. The reaction conditions are optimized to maximize efficiency and minimize waste. The compound is then purified and characterized to ensure its quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylphosphane–tribromogermyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of germanium and phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The bromine atoms in the compound can be substituted with other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Di-tert-butylphosphane–tribromogermyl (1/1) include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Di-tert-butylphosphane–tribromogermyl (1/1) depend on the specific reaction conditions and reagents used. These products can include various organogermanium and organophosphorus compounds with different functional groups.
Scientific Research Applications
Di-tert-butylphosphane–tribromogermyl (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions, including cross-coupling reactions and catalysis.
Biology: It is used in the study of biological systems and the development of new biomolecules.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Di-tert-butylphosphane–tribromogermyl (1/1) involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a ligand, coordinating with metal centers to form complexes that facilitate various reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Di-tert-butylphosphane–tribromogermyl (1/1) include:
- Di-tert-butylphosphane–dibromogermyl (1/1)
- Di-tert-butylphosphane–trichlorogermyl (1/1)
- Di-tert-butylphosphane–tribromosilyl (1/1)
Uniqueness
Di-tert-butylphosphane–tribromogermyl (1/1) is unique due to its specific combination of phosphorus, germanium, and bromine, which imparts distinct reactivity and properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Properties
CAS No. |
58802-29-2 |
|---|---|
Molecular Formula |
C8H19Br3GeP |
Molecular Weight |
458.55 g/mol |
InChI |
InChI=1S/C8H19P.Br3Ge/c1-7(2,3)9-8(4,5)6;1-4(2)3/h9H,1-6H3; |
InChI Key |
JBXGKXMUKBNVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PC(C)(C)C.[Ge](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)










